3-Nitrophthalamide
Overview
Description
3-Nitrophthalamide is an organic compound with the molecular formula C8H6N2O4. It is a derivative of phthalimide, characterized by the presence of a nitro group at the third position of the phthalimide ring. This compound is known for its yellow to straw-yellow crystalline appearance and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
3-Nitrophthalamide is a nitro heterocyclic compound It has been found to exhibit potential antifungal activities , suggesting that it may interact with biological targets involved in fungal growth and proliferation.
Mode of Action
Given its antifungal properties , it can be hypothesized that it interferes with essential processes in fungi, such as cell wall
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrophthalamide can be synthesized from 3-nitrophthalic acid. The typical synthetic route involves the reaction of 3-nitrophthalic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrophthalamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in this compound can be hydrolyzed to yield 3-nitrophthalic acid and ammonia or an amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 3-Aminophthalamide.
Substitution: Various substituted phthalamides depending on the nucleophile used.
Hydrolysis: 3-Nitrophthalic acid and ammonia or an amine.
Scientific Research Applications
3-Nitrophthalamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound has potential antifungal activities and is used in the study of biological processes.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
3-Nitrophthalic acid: A precursor in the synthesis of 3-nitrophthalamide.
4-Nitrophthalimide: Another nitro-substituted phthalimide with similar properties.
Phthalimide: The parent compound without the nitro group.
Comparison: this compound is unique due to the presence of the nitro group at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its ability to participate in reduction and substitution reactions, making it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
3-nitrobenzene-1,2-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c9-7(12)4-2-1-3-5(11(14)15)6(4)8(10)13/h1-3H,(H2,9,12)(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOAOEGBMSRFFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398221 | |
Record name | 3-Nitrophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96385-50-1 | |
Record name | 3-Nitro-1,2-benzenedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96385-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenedicarboxamide, 3-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Nitrophthalamide in the synthesis of 3-Nitrophthalonitrile?
A: this compound serves as a crucial intermediary compound in the multi-step synthesis of 3-Nitrophthalonitrile. [, ] Researchers can obtain 3-Nitrophthalonitrile through the dehydration of this compound using thionyl chloride in N, N-dimethylformamide. [] This nitrile compound is highly valuable for synthesizing phthalocyanines, a class of macrocyclic compounds known for their intense color and applications in dyes, pigments, and potential photosensitizers. []
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